Diethyl sec-butylethylmalonate

Description

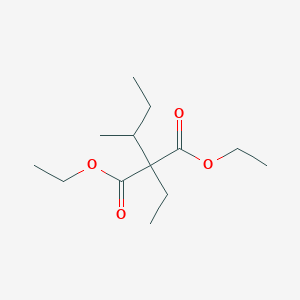

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-butan-2-yl-2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-6-10(5)13(7-2,11(14)16-8-3)12(15)17-9-4/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFGIKMWBJCRBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018954 | |

| Record name | Diethyl sec-butylethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-71-1 | |

| Record name | 1,3-Diethyl 2-ethyl-2-(1-methylpropyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl sec-butylethylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl sec-butylethylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl sec-butylethylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl sec-butylethylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl sec-butylethylmalonate chemical properties

An In-depth Technical Guide on the Chemical Properties of Diethyl sec-butylethylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted diethyl malonate, a class of organic compounds widely utilized as versatile intermediates in organic synthesis. The presence of both a sec-butyl and an ethyl group on the alpha-carbon of the malonic ester backbone makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and fine chemical industries. Malonic esters, in general, are key building blocks in the formation of carbon-carbon bonds, enabling the construction of diverse molecular architectures.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its relevance in the context of drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical and biological systems.

Identifiers and Structure

| Property | Value | Reference |

| IUPAC Name | diethyl 2-butan-2-yl-2-ethylpropanedioate | [3] |

| CAS Number | 76-71-1 | [3][4] |

| Molecular Formula | C13H24O4 | [3][4] |

| Molecular Weight | 244.33 g/mol | [3][4] |

| Canonical SMILES | CCC(C)C(CC)(C(=O)OCC)C(=O)OCC | [3] |

| InChI | InChI=1S/C13H24O4/c1-6-10(5)13(7-2,11(14)16-8-3)12(15)17-9-4/h10H,6-9H2,1-5H3 | [3] |

| InChIKey | WZFGIKMWBJCRBU-UHFFFAOYSA-N | [3] |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Density | 0.975 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as chloroform and methanol (sparingly). Limited solubility in water is expected. | [5] |

| pKa (Predicted) | 13.13 ± 0.46 | [5] |

| LogP (Predicted) | 3.5 | [3] |

Synthesis and Reactivity

This compound is synthesized via the alkylation of a malonic ester. The general strategy involves the sequential addition of alkyl groups to the acidic alpha-carbon of diethyl malonate. The malonic ester synthesis is a cornerstone of organic chemistry for the preparation of substituted carboxylic acids and other complex molecules.[1][2]

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step alkylation of diethyl malonate, first with a sec-butyl halide followed by an ethyl halide (or vice-versa), in the presence of a suitable base. The workflow is illustrated in the diagram below.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of Diethyl sec-butylmalonate and can be reasonably extended for the preparation of this compound.[6]

Materials:

-

Diethyl sec-butylmalonate

-

Absolute Ethanol

-

Sodium metal

-

Ethyl bromide (or other suitable ethyl halide)

-

Reflux condenser, dropping funnel, stirrer, and heating mantle

-

Apparatus for distillation

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottomed flask equipped with a reflux condenser, add a calculated amount of absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

-

First Alkylation (if starting from diethyl malonate): To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. The mixture is then heated to reflux. Following this, a sec-butyl halide (e.g., sec-butyl bromide) is added slowly to the reaction mixture, and reflux is maintained for several hours to ensure complete reaction.

-

Second Alkylation: After cooling the reaction mixture containing Diethyl sec-butylmalonate, a second equivalent of sodium ethoxide is prepared or added. Ethyl bromide is then added dropwise, and the mixture is refluxed for several hours.

-

Work-up and Purification: After the reaction is complete, the excess ethanol is removed by distillation. The remaining mixture is cooled, and water is added to dissolve the sodium halide byproduct. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate). The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

| Spectrum Type | Key Features | Reference |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the two ethyl groups of the ester (triplet and quartet), the ethyl group on the alpha-carbon (triplet and quartet), and the sec-butyl group (doublet, triplet, and multiplet). The integration of these signals would correspond to the number of protons in each group. | [3] |

| ¹³C NMR | The carbon NMR spectrum would display distinct peaks for the carbonyl carbons of the ester groups, the quaternary alpha-carbon, and the carbons of the ethyl and sec-butyl substituents. | [3] |

| IR | The infrared spectrum will be dominated by a strong absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional groups. C-H stretching and bending vibrations for the alkyl groups will also be present. | [3] |

Safety and Hazards

Based on aggregated GHS data, this compound is classified with the following hazards:[3]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[3] |

Precautionary Statements (General Recommendations):

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container in accordance with local regulations.

Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

Relevance in Drug Discovery and Development

While there is no specific documented biological activity for this compound itself, its structural class, the dialkyl malonates, are of significant interest to drug development professionals. These compounds are crucial starting materials for the synthesis of a wide array of pharmacologically active molecules.

The malonic ester synthesis allows for the introduction of various substituents, which is a key strategy in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, diethyl malonate is a precursor in the synthesis of barbiturates, which have been used as sedatives and hypnotics, as well as other drugs like vigabatrin (an anticonvulsant) and nalidixic acid (an antibiotic).[7]

Hypothetical Drug Discovery Workflow

Given its chemical nature, this compound could be employed as an intermediate in a drug discovery program. A hypothetical workflow illustrating its potential use is presented below.

This workflow illustrates how this compound can be used to generate novel chemical entities that are then screened for biological activity, leading to the identification of potential drug candidates.

Conclusion

This compound is a chemical intermediate with well-defined properties that make it a valuable tool in organic synthesis. While specific biological activity data for this compound is not currently available, its role as a precursor in the synthesis of potentially bioactive molecules underscores its importance for the research and drug development community. The information and protocols provided in this guide offer a solid foundation for the safe and effective use of this compound in a laboratory setting.

References

- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 2. Ch21: Malonic esters [chem.ucalgary.ca]

- 3. This compound | C13H24O4 | CID 78939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. DIETHYL SEC-BUTYLMALONATE CAS#: 83-27-2 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physical Properties of Diethyl sec-butylethylmalonate

This guide provides a comprehensive overview of the core physical properties of Diethyl sec-butylethylmalonate, targeting researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical diagram illustrating the relationship between these properties and their measurement techniques.

Core Physical Properties

This compound is a colorless oil.[1][2] Key physical data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₂₄O₄[3] |

| Molecular Weight | 244.33 g/mol [3] |

| Boiling Point | 110-114°C at 18 mmHg[1][2] |

| Density | 0.98 g/cm³[1][2] |

| Refractive Index | 1.4230-1.4260[1][2] |

| Flash Point | 110-114°C at 18 mmHg[1][2] |

| pKa (Predicted) | 13.13 ± 0.46[1][2] |

| Solubility | Slightly soluble in Chloroform, Sparingly soluble in Methanol[1][2] |

| Storage Temperature | 2-8°C[1][2] |

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound such as this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4] The capillary method is a common micro technique for its determination.

-

Apparatus : Thiele tube or a beaker with a high-boiling point liquid (e.g., paraffin oil), thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.[5][6]

-

Procedure :

-

A small amount of the liquid sample (a few milliliters) is placed into the fusion tube.[6]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.[5]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]

-

The assembly is immersed in a heating bath (Thiele tube or oil bath).[5]

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When a continuous and rapid stream of bubbles emerges from the capillary, the heating is stopped.[5]

-

The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5]

-

Density is the mass of a substance per unit volume.[7] The pycnometer method provides a precise way to measure the density of a liquid.

-

Apparatus : Pycnometer (a glass flask with a specific, known volume), and an analytical balance.[8]

-

Procedure :

-

A clean, dry pycnometer is weighed accurately on an analytical balance (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed again to determine the combined mass (m₂).

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer (m₂ - m₁).

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

The refractive index measures how light bends as it passes through a substance and is a characteristic property.[9] The Abbe refractometer is a common instrument for this measurement.[10]

-

Apparatus : Abbe refractometer, light source (often built-in), and a dropper.

-

Procedure :

-

The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol) and a soft tissue.

-

A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

The light source is turned on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs. A chromaticity adjustment may be needed to remove any color fringe.

-

The refractive index value is read directly from the instrument's scale.

-

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[11] Qualitative solubility tests can provide information about the polarity and functional groups present in a compound.[12]

-

Apparatus : Small test tubes, droppers, and various solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄).[13]

-

Procedure :

-

Water Solubility : A small amount of the sample (e.g., 25 mg of solid or 0.05 mL of liquid) is added to a test tube containing about 0.75 mL of water. The tube is shaken vigorously.[13] If the compound dissolves, it is water-soluble. The pH of the aqueous solution can then be tested.

-

Acid/Base Solubility : If the compound is insoluble in water, its solubility is tested in a series of aqueous solutions of different pHs.

-

Concentrated Sulfuric Acid : If the compound is insoluble in the above, it is tested in cold, concentrated H₂SO₄. Solubility in this strong acid can indicate the presence of neutral compounds containing oxygen, nitrogen, or sulfur, or compounds with double or triple bonds.[12]

-

Logical Relationships in Physical Property Determination

The following diagram illustrates the logical flow from the chemical compound to its measurable physical properties and the experimental methods used for their quantification.

Caption: Logical flow from compound to properties and their measurement methods.

References

- 1. DIETHYL SEC-BUTYLMALONATE CAS#: 83-27-2 [m.chemicalbook.com]

- 2. DIETHYL SEC-BUTYLMALONATE | 83-27-2 [chemicalbook.com]

- 3. This compound | C13H24O4 | CID 78939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uoanbar.edu.iq [uoanbar.edu.iq]

- 8. mt.com [mt.com]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. pubs.aip.org [pubs.aip.org]

- 11. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to Diethyl sec-butylethylmalonate (CAS 76-71-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sec-butylethylmalonate, with the CAS registry number 76-71-1, is a disubstituted derivative of diethyl malonate. Its structure features both a sec-butyl and an ethyl group attached to the α-carbon of the malonic ester. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules, including heterocyclic compounds and substituted carboxylic acids. One notable application is its use as a reactant in the synthesis of certain barbituric acid derivatives and in the laboratory-scale synthesis of the amino acid dl-isoleucine.[1] Understanding its chemical properties, synthesis, and spectral characteristics is crucial for its effective utilization in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 76-71-1 | [2] |

| Molecular Formula | C₁₃H₂₄O₄ | [2] |

| Molecular Weight | 244.33 g/mol | [2] |

| IUPAC Name | diethyl 2-butan-2-yl-2-ethylpropanedioate | [2] |

| Synonyms | Diethyl 2-(sec-butyl)-2-ethylmalonate, sec-Butylethylmalonic acid diethyl ester | [2] |

| Boiling Point | 110-114 °C at 18 mmHg | [3] |

| Density | 0.98 g/cm³ | [3] |

| Refractive Index | 1.4230-1.4260 | [3] |

| Solubility | Soluble in chloroform (slightly) and methanol (sparingly). | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a sequential alkylation of a malonic ester. The general strategy involves the deprotonation of a less substituted malonic ester to form a resonance-stabilized enolate, followed by nucleophilic attack on an alkyl halide. This process can be performed in two steps to introduce the two different alkyl groups (sec-butyl and ethyl).

Two primary synthetic routes can be envisioned:

-

Route A: Ethylation of diethyl sec-butylmalonate.

-

Route B: Sec-butylation of diethyl ethylmalonate.

The following sections provide a detailed, generalized experimental protocol based on established procedures for similar malonic ester alkylations.

General Experimental Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

Detailed Experimental Protocol (Route A: Ethylation of Diethyl sec-butylmalonate)

This protocol is adapted from established methods for the alkylation of malonic esters.

Materials:

-

Diethyl sec-butylmalonate

-

Anhydrous Ethanol

-

Sodium metal

-

Ethyl bromide

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

-

Formation of the Enolate: Once all the sodium has reacted and the solution has cooled, add diethyl sec-butylmalonate dropwise to the sodium ethoxide solution with stirring.

-

Alkylation: To the resulting solution of the enolate, add ethyl bromide dropwise through the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for several hours until the reaction is complete (can be monitored by TLC).

-

Work-up: After cooling the reaction mixture to room temperature, remove the ethanol using a rotary evaporator. To the residue, add water and extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude this compound by vacuum distillation to yield the final product.

Spectral Data

While detailed spectral data for this compound is not widely available in public databases, information for the closely related precursor, Diethyl sec-butylmalonate, can be found. The expected spectral characteristics of the title compound can be inferred from this data and general principles of spectroscopy.

Table 2: Spectral Data for Diethyl sec-butylmalonate (Precursor)

| Technique | Data | Source(s) |

| ¹H NMR | Spectrum available. | [5] |

| ¹³C NMR | Spectrum available. | [6] |

| IR | Spectrum available. | [2] |

| Mass Spec | Spectrum available. | [7] |

Logical Relationships in Synthesis

The synthesis of this compound is a clear example of sequential alkylation, a fundamental transformation in organic chemistry. The logical progression of this synthesis is outlined below.

Caption: Logical relationship diagram illustrating the key steps in the synthesis of this compound.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Hazard Statement: H302 - Harmful if swallowed.

-

Signal Word: Warning

-

Pictogram:

-

GHS07 (Exclamation Mark)

-

It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a comprehensive overview of this compound (CAS 76-71-1), covering its chemical and physical properties, a detailed synthesis protocol, and available spectral information. The provided diagrams illustrate the experimental workflow and the logical steps involved in its synthesis. While a lack of publicly available, detailed spectral data for the final product is a limitation, the information presented serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development who may utilize this compound as a key building block. It is recommended that users of this guide perform their own analytical characterization to confirm the identity and purity of synthesized material.

References

- 1. This compound | 76-71-1 | Benchchem [benchchem.com]

- 2. This compound | C13H24O4 | CID 78939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DIETHYL SEC-BUTYLMALONATE CAS#: 83-27-2 [m.chemicalbook.com]

- 4. DIETHYL SEC-BUTYLMALONATE | 83-27-2 [chemicalbook.com]

- 5. DIETHYL SEC-BUTYLMALONATE(83-27-2) 1H NMR [m.chemicalbook.com]

- 6. DIETHYL SEC-BUTYLMALONATE(83-27-2) 13C NMR spectrum [chemicalbook.com]

- 7. Diethyl sec-butylmalonate [webbook.nist.gov]

A Technical Guide to the Spectroscopic Data of Diethyl sec-butylethylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl sec-butylethylmalonate (CAS No. 76-71-1) is a substituted malonic ester with the molecular formula C₁₃H₂₄O₄.[1] Its structure, featuring a quaternary carbon substituted with ethyl, sec-butyl, and two ethoxycarbonyl groups, makes it a molecule of interest in synthetic organic chemistry and potentially in the development of new chemical entities. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound. This guide provides a summary of the expected spectroscopic data for this compound, detailed experimental protocols for acquiring such data, and a generalized workflow for spectroscopic analysis.

While publicly accessible, specific numerical spectroscopic data for this compound is limited, this guide compiles available information and provides predicted data based on the compound's structure and known spectroscopic trends for similar molecules.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1250-1000 | Strong | C-O stretch (ester) |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet | 4H | -O-CH₂-CH₃ |

| ~1.90 | Multiplet | 1H | -CH(CH₃)CH₂CH₃ |

| ~1.85 | Quartet | 2H | -C-CH₂-CH₃ |

| ~1.40 | Multiplet | 2H | -CH(CH₃)CH₂CH₃ |

| ~1.20 | Triplet | 6H | -O-CH₂-CH₃ |

| ~0.85 | Triplet | 3H | -C-CH₂-CH₃ |

| ~0.80 | Triplet | 3H | -CH(CH₃)CH₂CH₃ |

| ~0.75 | Doublet | 3H | -CH(CH₃)CH₂CH₃ |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (ester) |

| ~61 | -O-CH₂-CH₃ |

| ~58 | Quaternary C |

| ~35 | -CH(CH₃)CH₂CH₃ |

| ~28 | -C-CH₂-CH₃ |

| ~25 | -CH(CH₃)CH₂CH₃ |

| ~14 | -O-CH₂-CH₃ |

| ~12 | -C-CH₂-CH₃ |

| ~11 | -CH(CH₃)CH₂CH₃ |

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)

| m/z | Relative Intensity | Assignment |

| 244 | Low | [M]⁺ (Molecular Ion) |

| 215 | Moderate | [M - C₂H₅]⁺ |

| 199 | Moderate | [M - OC₂H₅]⁺ |

| 187 | High | [M - C₄H₉]⁺ |

| 171 | High | [M - COOC₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Infrared (IR) Spectroscopy

-

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation: A drop of neat this compound is placed on the surface of a diamond attenuated total reflectance (ATR) crystal.

-

Instrumentation: A benchtop FTIR spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is applied to the crystal, and the sample spectrum is recorded.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.

-

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a chemical shift reference (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition for ¹H NMR:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming.

-

A standard one-pulse experiment is used to acquire the ¹H NMR spectrum.

-

Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to acquire the ¹³C NMR spectrum, resulting in a spectrum where each unique carbon atom appears as a single peak.

-

Key parameters include a spectral width of approximately 220 ppm and a significantly larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra. The chemical shifts are referenced to the TMS signal.

3. Mass Spectrometry (MS)

-

Technique: Electron Ionization Mass Spectrometry (EI-MS).

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Data Acquisition:

-

The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to ionize and fragment.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern provides valuable information about the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl sec-butylethylmalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and predicted ¹H NMR spectrum of Diethyl sec-butylethylmalonate. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide leverages established principles of NMR spectroscopy and data from analogous structures to provide a comprehensive and predictive overview for research and drug development applications.

Predicted ¹H NMR Data

The predicted quantitative data for the ¹H NMR spectrum of this compound in a standard deuterated solvent such as CDCl₃ are summarized in the table below. These predictions are based on the analysis of the molecule's structure, considering the electronic environment of each proton and spin-spin coupling interactions with neighboring protons.

| Protons (Label) | Integration | Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| a | 3H | Triplet | ~ 0.85 | J_ab ≈ 7.4 |

| b | 2H | Multiplet | ~ 1.15 | J_ba ≈ 7.4, J_bd ≈ 7.0 |

| c | 3H | Doublet | ~ 0.90 | J_cd ≈ 7.0 |

| d | 1H | Multiplet | ~ 2.10 | J_dc ≈ 7.0, J_db ≈ 7.0 |

| e | 3H | Triplet | ~ 0.80 | J_ef ≈ 7.5 |

| f | 2H | Quartet | ~ 1.90 | J_fe ≈ 7.5 |

| g | 4H | Quartet | ~ 4.20 | J_gh ≈ 7.1 |

| h | 6H | Triplet | ~ 1.25 | J_hg ≈ 7.1 |

Structural Visualization and Proton Assignments

The following diagram illustrates the molecular structure of this compound with each unique proton environment labeled for correlation with the predicted NMR data.

Diethyl sec-butylethylmalonate molecular weight and formula

An In-depth Technical Guide on Diethyl sec-butylethylmalonate

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is critical. This document provides the core physicochemical data for this compound.

Physicochemical Data

The molecular formula and molecular weight are essential for a variety of experimental and theoretical applications, from reaction stoichiometry to computational modeling. The table below summarizes these key quantitative data points for this compound.

| Property | Value |

| Molecular Formula | C13H24O4[1][2] |

| Molecular Weight | 244.33 g/mol [1] |

| CAS Number | 76-71-1[1][2] |

It is important to distinguish this compound from a similar compound, Diethyl sec-butylmalonate, which has a different molecular formula (C11H20O4) and molecular weight (216.28 g/mol )[3][4][5].

Logical Relationship Diagram

The following diagram illustrates the relationship between the compound name and its fundamental molecular properties.

References

The Pivotal Role of Diethyl sec-Butylethylmalonate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and significant applications of diethyl sec-butylethylmalonate, a key intermediate in the production of various organic compounds, most notably barbiturates. This document provides detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved, serving as a comprehensive resource for professionals in organic synthesis and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the starting materials and intermediates is crucial for successful synthesis. The properties of diethyl sec-butylmalonate and its ethylated derivative, this compound, are summarized below.

| Property | Diethyl sec-butylmalonate | This compound |

| CAS Number | 83-27-2 | 76-71-1 |

| Molecular Formula | C₁₁H₂₀O₄ | C₁₃H₂₄O₄ |

| Molecular Weight | 216.27 g/mol | 244.33 g/mol |

| Appearance | Colorless liquid | - |

| Boiling Point | 112-114 °C at 11 mmHg | 144-146 °C at 20 mmHg |

| IUPAC Name | Diethyl 2-(butan-2-yl)propanedioate | Diethyl 2-ethyl-2-(butan-2-yl)propanedioate |

Synthesis and Core Reactions: A Detailed Overview

The journey from a simple malonic ester to a complex barbiturate involves a series of well-established organic reactions. This section details the experimental protocols for the key transformations involving this compound.

Synthesis of Diethyl sec-butylmalonate

The initial step involves the alkylation of diethyl malonate with a sec-butyl group. This reaction proceeds via the formation of an enolate, which then acts as a nucleophile.

Experimental Protocol:

-

Reagents: Diethyl malonate, sodium ethoxide, sec-butyl bromide, ethanol.

-

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution, leading to the formation of the sodium enolate.

-

sec-Butyl bromide is then added to the reaction mixture, which is subsequently refluxed until the reaction is complete.

-

The reaction mixture is cooled, and the product is isolated by extraction and purified by vacuum distillation.

-

-

Expected Yield: 80-85%

Synthesis of this compound

The second alkyl group is introduced in a similar fashion, by ethylating the diethyl sec-butylmalonate.

Experimental Protocol:

-

Reagents: Diethyl sec-butylmalonate, sodium ethoxide (or sodium hydride), ethyl bromide (or ethyl chloride), dimethylsulfoxide or dimethylacetamide.

-

Procedure:

-

A solution of sodium ethoxide is prepared in ethanol, or sodium hydride is used as a base in a solvent like dimethylsulfoxide.

-

Diethyl sec-butylmalonate is added to form the corresponding enolate.

-

Ethyl bromide or ethyl chloride is then introduced, and the reaction is heated to drive it to completion.

-

The product is worked up by adding water and extracting with an organic solvent, followed by purification via vacuum distillation.

-

-

Expected Yield: 85-90%

Hydrolysis and Decarboxylation

The disubstituted malonic ester is then converted to a carboxylic acid through hydrolysis and decarboxylation. This is a critical step in the synthesis of many derivatives.

Experimental Protocol:

-

Reagents: this compound, potassium hydroxide, sulfuric acid, benzene.

-

Procedure:

-

This compound is saponified by refluxing with a concentrated aqueous solution of potassium hydroxide.

-

The resulting solution containing the potassium salt of the dicarboxylic acid is cooled and acidified with sulfuric acid.

-

The liberated dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating. The mixture is heated to drive off carbon dioxide.

-

The final carboxylic acid, 2-ethyl-2-sec-butylacetic acid, is then extracted with an organic solvent and purified.

-

Application in Barbiturate Synthesis

This compound is a crucial precursor for the synthesis of butobarbital, a short-to-intermediate-acting barbiturate. The synthesis involves the condensation of the malonic ester with urea.

Experimental Protocol for Butobarbital Synthesis:

-

Reagents: this compound, urea, sodium methoxide, methanol, ethyl acetate.

-

Procedure:

-

A solution of sodium methoxide in methanol is prepared.

-

Urea and this compound are added to the reaction vessel.

-

The mixture is heated to reflux, during which methanol and ethanol are distilled off. The reaction is driven to completion by heating at a higher temperature.

-

The reaction mixture is then cooled, and the sodium salt of butobarbital is dissolved in water.

-

The solution is acidified with hydrochloric acid to precipitate the butobarbital.

-

The crude product is collected by filtration, recrystallized, and dried.

-

Conclusion

This compound serves as a versatile and indispensable intermediate in organic synthesis. Its preparation through sequential alkylation of diethyl malonate is a robust and high-yielding process. The subsequent hydrolysis and decarboxylation provide access to valuable disubstituted acetic acids, while its condensation with urea opens a direct route to pharmacologically significant barbiturates. The detailed protocols and workflows presented in this guide are intended to equip researchers and professionals with the necessary knowledge to effectively utilize this key building block in their synthetic endeavors.

Introduction to malonic ester synthesis mechanism

An In-depth Technical Guide to the Malonic Ester Synthesis Mechanism

Introduction

The malonic ester synthesis is a versatile and fundamental reaction in organic chemistry used for the preparation of carboxylic acids from alkyl halides.[1] This process effectively converts an alkyl halide (R-X) into a carboxylic acid with two additional carbon atoms (R-CH₂COOH). The synthesis utilizes diethyl malonate (or other malonic esters) as the starting material, leveraging the unique acidity of the α-hydrogens located on the methylene group flanked by two carbonyl groups.[2] The overall transformation involves a sequence of reactions: deprotonation to form a stabilized enolate, nucleophilic substitution (alkylation), ester hydrolysis, and finally, decarboxylation.[3][4] This method provides a reliable alternative to other carboxylation techniques, particularly when direct methods are challenging.[1]

Core Mechanism

The synthesis proceeds through a well-defined, multi-step mechanism that can be carried out sequentially in the same reaction vessel.[1]

Step 1: Enolate Formation

The process begins with the deprotonation of diethyl malonate at the α-carbon (the carbon between the two carbonyl groups). The protons on this carbon are significantly acidic due to the inductive effect of the adjacent carbonyl groups and the resonance stabilization of the resulting conjugate base. A moderately strong base, such as sodium ethoxide (NaOEt), is typically used to quantitatively remove one of the α-hydrogens, forming a resonance-stabilized enolate ion.[1][2] This enolate is a potent nucleophile.

Step 2: Alkylation

The nucleophilic enolate generated in the first step is then treated with an alkyl halide (typically a primary or secondary halide). The enolate attacks the electrophilic carbon of the alkyl halide in a classic SN2 reaction, displacing the halide leaving group and forming a new carbon-carbon bond.[3][5] This step results in the formation of a substituted diethyl malonate. It is also possible to repeat the deprotonation and alkylation steps to introduce a second alkyl group.[3][4]

Step 3: Hydrolysis (Saponification)

Following alkylation, the diester is hydrolyzed to a dicarboxylic acid. This is typically achieved through saponification, which involves heating the substituted diethyl malonate with a strong base like aqueous sodium hydroxide (NaOH), followed by acidification with a strong acid (e.g., HCl).[1][4] This process converts both ester groups into carboxylic acid functionalities.

Step 4: Decarboxylation

The final step is the decarboxylation of the substituted malonic acid. Upon heating, the β-dicarboxylic acid intermediate readily loses a molecule of carbon dioxide (CO₂) through a cyclic transition state (a pericyclic reaction).[5] This reaction is driven by the formation of a stable enol intermediate, which then rapidly tautomerizes to the final, more stable carboxylic acid product.[3]

Quantitative Data

The acidity of the α-hydrogens in diethyl malonate is a critical factor for the success of the synthesis. The pKa value is a quantitative measure of this acidity.

| Compound | pKa Value | Source |

| Diethyl malonate | ~12 | [6] |

| Diethyl malonate | 12.36 | |

| Diethyl malonate | ~13 | [3] |

| Diethyl malonate (in DMSO) | ~13-14 | [7] |

| Diethyl malonate (in DMSO) | 14, 16.37 | [8] |

Experimental Protocols

Below is a generalized methodology for a typical malonic ester synthesis experiment. Note that specific quantities, reaction times, and temperatures will vary depending on the specific alkyl halide and desired product.

Objective: To synthesize a carboxylic acid from an alkyl halide using diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (anhydrous)

-

Alkyl halide (R-X)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Reaction flask with reflux condenser and dropping funnel

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Enolate Formation:

-

A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Diethyl malonate is added dropwise to the stirred solution at room temperature. The mixture is stirred for a period (e.g., 1 hour) to ensure complete formation of the sodio malonic ester enolate.[1]

-

-

Alkylation:

-

The chosen alkyl halide is added dropwise to the enolate solution.

-

The reaction mixture is heated to reflux for several hours to drive the SN2 reaction to completion. The reaction progress can be monitored by techniques such as TLC.

-

-

Hydrolysis (Saponification):

-

After cooling, an aqueous solution of sodium hydroxide is added to the reaction mixture.

-

The mixture is heated to reflux again to hydrolyze the ester groups to the corresponding dicarboxylate salt.

-

-

Decarboxylation:

-

The reaction mixture is cooled to room temperature.

-

Concentrated hydrochloric acid is carefully added until the solution is strongly acidic. This protonates the dicarboxylate to form the dicarboxylic acid.

-

The acidified mixture is then heated gently. Carbon dioxide will evolve as the dicarboxylic acid decarboxylates. Heating is continued until gas evolution ceases.[5]

-

-

Work-up and Isolation:

-

After cooling, the product is isolated. This may involve extraction with an organic solvent, followed by drying and removal of the solvent under reduced pressure.

-

The crude product can be further purified by distillation or recrystallization.

-

Mandatory Visualization

Caption: Workflow of the malonic ester synthesis mechanism.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Diethyl malonate | 105-53-3 | Benchchem [benchchem.com]

- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereoisomers of Diethyl sec-Butylethylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of diethyl sec-butylethylmalonate, a chiral dialkylmalonate with applications in organic synthesis. This document details the synthesis, separation, and characterization of its stereoisomers, offering valuable protocols and data for researchers in drug development and chemical synthesis.

Introduction to the Stereochemistry of this compound

This compound possesses a single chiral center at the α-carbon of the malonate backbone, which is substituted with four different groups: an ethyl group, a sec-butyl group, and two carboxyethyl groups. The sec-butyl group itself contains a stereocenter. Consequently, the introduction of a sec-butyl group into diethyl ethylmalonate results in the formation of diastereomers. The molecule exists as a pair of enantiomers for each diastereomer, leading to a total of four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The presence of these stereoisomers necessitates stereocontrolled synthetic strategies or efficient separation techniques to isolate the desired isomer for specific applications, particularly in the pharmaceutical industry where the biological activity of a molecule is often stereospecific.

Synthesis of this compound Stereoisomers

The synthesis of this compound can be approached through both classical racemic methods and modern enantioselective techniques.

Racemic Synthesis via Malonic Ester Synthesis

A standard approach to synthesizing this compound is the sequential alkylation of diethyl malonate, a classic example of the malonic ester synthesis.[1] This method results in a racemic mixture of the diastereomers.

Experimental Protocol: Racemic Synthesis

-

Preparation of Diethyl Ethylmalonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, add diethyl malonate dropwise with stirring. After the addition is complete, add ethyl bromide dropwise, and reflux the mixture for several hours to yield diethyl ethylmalonate.

-

Alkylation with sec-Butyl Bromide: To the freshly prepared diethyl ethylmalonate, add a second equivalent of sodium ethoxide in absolute ethanol. Subsequently, add sec-butyl bromide dropwise and reflux the reaction mixture to introduce the sec-butyl group.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the ethanol by distillation. Add water to the residue and extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a mixture of stereoisomers.

Enantioselective Synthesis

For the synthesis of specific enantiomers, an enantioselective approach is required. One effective method involves the use of a chiral phase-transfer catalyst to control the stereochemical outcome of the alkylation step.[2][3][4][5]

Experimental Protocol: Enantioselective Synthesis [2][3][4][5]

-

Reaction Setup: In a reaction vessel, combine diethyl ethylmalonate, the desired alkylating agent (e.g., sec-butyl bromide), and a chiral phase-transfer catalyst, such as a derivative of a cinchona alkaloid, in a suitable organic solvent (e.g., toluene).

-

Addition of Base: Add a concentrated aqueous solution of a strong base, such as potassium hydroxide, to the reaction mixture with vigorous stirring to create a biphasic system.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the crude product is purified by flash column chromatography on silica gel to isolate the enantioenriched this compound. The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Separation and Characterization of Stereoisomers

The separation of the stereoisomers of this compound is typically achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers and diastereomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.

Representative Experimental Protocol: Chiral HPLC Separation [2][3][4]

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., DAICEL Chiralcel® series), is often effective for the resolution of chiral esters.[2][3][4]

-

Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is typically used. The ratio of the solvents is optimized to achieve the best separation.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm) is commonly used.

The retention times of the different stereoisomers will vary, allowing for their separation and quantification.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of the synthesized compounds. While 1H and 13C NMR spectra can confirm the overall structure of this compound, they can also be used to distinguish between diastereomers. The different spatial arrangements of the groups in diastereomers can lead to distinct chemical shifts for certain protons and carbons, particularly those near the stereocenters.[6][7] For enantiomers, the NMR spectra in an achiral solvent will be identical. Chiral shift reagents can be used to differentiate between enantiomers in an NMR experiment.

Data Presentation

The following tables summarize the expected physicochemical properties of this compound and representative quantitative data for similar chiral malonates found in the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₄O₄ | [8] |

| Molecular Weight | 244.33 g/mol | [8] |

| CAS Number | 76-71-1 | [8] |

| Appearance | Colorless liquid | |

| Boiling Point | Not specified | |

| Density | Not specified |

Table 2: Representative Quantitative Data for Enantioselective Synthesis of Chiral Dialkyl Malonates

Data presented here is for structurally similar compounds and should be considered as a reference for the expected outcomes for this compound.

| Chiral Malonate Derivative | Enantiomeric Excess (ee) | Specific Rotation ([α]²⁰D) | Reference |

| α-Methyl-α-benzylmalonate derivative | 98% | +6.47 (c 1.0, CHCl₃) | [2] |

| α-Methyl-α-allylmalonate derivative | 86% | +17.40 (c 1.0, CHCl₃) | [2] |

| α-Methyl-α-propylmalonate derivative | 77% | +7.90 (c 1.0, CHCl₃) | [2] |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the stereoisomers of this compound.

Caption: Relationship between the four stereoisomers of this compound.

Caption: Workflow for the synthesis of this compound stereoisomers.

Caption: Logical diagram of chiral HPLC separation of stereoisomers.

References

- 1. Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Centers [organic-chemistry.org]

- 2. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

Commercial Sourcing and Technical Guide for Diethyl sec-Butylethylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and technical specifications of Diethyl sec-butylethylmalonate, a key intermediate in pharmaceutical synthesis. The document outlines key suppliers, their product specifications, and detailed experimental protocols for its synthesis.

Commercial Suppliers and Product Specifications

This compound is available from a range of chemical suppliers, catering to research and development as well as larger-scale production needs. The purity of the commercially available product typically ranges from 95% to over 97%, as determined by Gas Chromatography (GC). Below is a summary of prominent suppliers and their listed specifications. It is important to note that while general purity is often listed, detailed impurity profiles are typically found in lot-specific Certificates of Analysis (CoA), which are available upon request from the suppliers.

| Supplier | Product Number/Name | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |

| CP Lab Safety | Diethyl sec-Butylmalonate | min 95% (GC)[1] | 83-27-2[1] | C11H20O4[1] | 216.28[1] | For professional manufacturing, research, and industrial use only.[1] |

| ChemScene | CS-W014844 | ≥97%[2] | 83-27-2[2] | C11H20O4[2] | 216.28[2] | Store at room temperature.[2] |

| Tokyo Chemical Industry (TCI) | B0384 | >95.0% (GC) | 83-27-2 | C11H20O4 | 216.28 | Appearance: Colorless to Almost colorless clear liquid. |

| Santa Cruz Biotechnology | sc-253381 | Not specified | 83-27-2 | C11H20O4 | 216.28 | For Research Use Only. Lot-specific data on CoA.[3] |

| Alfa Aesar (Thermo Fisher Scientific) | ALFAAL12253 | <=100% | 83-27-2[4] | C11H20O4 | 216.28 | Provided in a Safety Data Sheet.[4] |

| ChemicalBook | CB7335343 | 99% (from some suppliers)[5] | 83-27-2[5] | C11H20O4 | 216.27 | Aggregates multiple suppliers.[5] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 110-114°C at 18 mmHg | [6] |

| Density | ~0.98 g/cm³ | [6] |

| Refractive Index | 1.4230-1.4260 | [6] |

| Storage Temperature | 2-8°C recommended by some sources | [6] |

| Solubility | Slightly soluble in Chloroform and sparingly in Methanol. | [6] |

Experimental Protocols

A detailed and reliable experimental protocol for the synthesis of Diethyl sec-butylmalonate is provided by Organic Syntheses, a reputable source for organic chemistry procedures.

Synthesis of Diethyl sec-butylmalonate

This procedure details the alkylation of diethyl malonate with sec-butyl bromide.

Materials:

-

Absolute Ethanol

-

Sodium

-

Diethyl malonate

-

sec-Butyl bromide

Procedure:

-

In a 2-liter three-necked round-bottomed flask equipped with a long, wide-bore reflux condenser, 700 ml of absolute ethanol is placed.[7]

-

To the ethanol, 35 g (1.52 gram atoms) of sodium, cut into suitably sized pieces, is added.[7]

-

Once all the sodium has reacted, the flask is heated on a steam cone.[7]

-

250 g (1.56 moles) of diethyl malonate is added in a steady stream with stirring.[7]

-

Following the addition of the ester, 210 g (1.53 moles) of sec-butyl bromide is added at a rate that maintains reflux due to the heat of the reaction.[7]

-

The reaction mixture is then stirred and refluxed for 48 hours.[7]

-

After the reflux period, the condenser is arranged for downward distillation, and the ethanol is removed by distillation.[7]

The resulting product is Diethyl sec-butylmalonate. Further purification can be achieved by vacuum distillation.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis pathway and the general experimental workflow for producing Diethyl sec-butylmalonate.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. DIETHYL SEC-BUTYLMALONATE | 83-27-2 [chemicalbook.com]

- 6. DIETHYL SEC-BUTYLMALONATE CAS#: 83-27-2 [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthesis of Diethyl sec-butylethylmalonate from diethyl malonate

Application Notes: Synthesis of Diethyl sec-butylethylmalonate

Introduction

The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of carboxylic acids and their derivatives.[1][2][3][4] This method relies on the high acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which allows for easy deprotonation by a moderately strong base like sodium ethoxide to form a stable enolate.[5][6] This enolate acts as a potent nucleophile that can be alkylated via an SN2 reaction with alkyl halides.[1][2][6]

This application note provides a detailed protocol for the sequential dialkylation of diethyl malonate to synthesize this compound. The process involves two distinct alkylation steps: first, the introduction of a sec-butyl group, followed by the addition of an ethyl group. This step-wise approach allows for the synthesis of asymmetrically substituted malonic esters, which are valuable intermediates in the synthesis of complex organic molecules, including barbiturates and other pharmaceuticals.[4]

Reaction Pathway

Caption: Reaction workflow for the two-step synthesis of this compound.

Experimental Protocols

This protocol is divided into two main stages: the synthesis of the mono-alkylated intermediate, diethyl sec-butylmalonate, and the subsequent ethylation to yield the final product.

Stage 1: Synthesis of Diethyl sec-butylmalonate[7]

-

Apparatus Setup: A 2-liter, three-necked, round-bottomed flask is equipped with a long, wide-bore reflux condenser, a mercury-sealed mechanical stirrer, and a dropping funnel. A calcium chloride tube is placed atop the reflux condenser to protect the reaction from atmospheric moisture.

-

Sodium Ethoxide Formation: 700 mL of absolute ethanol is added to the flask, followed by 35 g (1.52 gram-atoms) of sodium, cut into small pieces. The mixture is allowed to react until all the sodium has dissolved, forming sodium ethoxide.

-

Addition of Diethyl Malonate: The flask is gently heated on a steam cone, and 250 g (1.56 moles) of diethyl malonate is added in a steady stream from the dropping funnel while stirring.

-

First Alkylation: Following the addition of the diethyl malonate, 210 g (1.53 moles) of sec-butyl bromide is added at a rate that maintains a gentle reflux from the heat of the reaction.

-

Reaction Reflux: The reaction mixture is then stirred and refluxed for 48 hours to ensure the completion of the reaction.

-

Solvent Removal: After the reflux period, the reflux condenser is replaced with a downward condenser, and the ethanol is removed by distillation.

-

Work-up and Purification: The residue is treated with 200 mL of water and shaken. The mixture is allowed to stand until the layers separate. The upper ester layer is collected and purified by vacuum distillation. The fraction boiling at 110–120°C at a pressure of 18–20 mm Hg is collected as diethyl sec-butylmalonate.

Stage 2: Synthesis of this compound[8]

-

Apparatus Setup: A flask is equipped with a reflux condenser and a dropping funnel, suitable for heating and stirring.

-

Preparation of Sodio Derivative: The diethyl sec-butylmalonate (54.4 g, 0.25 moles) from Stage 1 is dissolved in 250 mL of diethyl carbonate. One equivalent of alcohol-free sodium ethoxide is added to form the sodio derivative.

-

Second Alkylation: 31.5 g (0.29 moles) of ethyl bromide is added to the solution.

-

Reaction Reflux: The mixture is heated to reflux (approximately 100-110°C) with stirring. The reaction is continued until the mixture is no longer alkaline to phenolphthalein test paper, which may take around 50 hours.

-

Work-up: The reaction mixture is cooled and poured into an equal volume of cold water. The solution is neutralized or made faintly acidic with acetic acid.

-

Extraction and Drying: The organic layer is separated. The aqueous layer is extracted with ether, and the ether extract is combined with the organic layer. The combined organic solution is dried over anhydrous sodium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation to yield this compound.

Quantitative Data Summary

| Parameter | Stage 1: Synthesis of Diethyl sec-butylmalonate | Stage 2: Synthesis of this compound |

| Starting Malonate Ester | Diethyl malonate | Diethyl sec-butylmalonate |

| Amount of Ester | 250 g (1.56 moles) | 54.4 g (0.25 moles) |

| Base | Sodium in Ethanol | Sodium Ethoxide |

| Amount of Base | 35 g Na (1.52 g-atom) | 1 equivalent |

| Alkyl Halide | sec-Butyl bromide | Ethyl bromide |

| Amount of Alkyl Halide | 210 g (1.53 moles) | 31.5 g (0.29 moles) |

| Solvent | Absolute Ethanol | Diethyl Carbonate |

| Solvent Volume | 700 mL | 250 mL |

| Reaction Time | 48 hours | ~50 hours |

| Reaction Temperature | Reflux | Reflux (~100-110°C) |

| Product | Diethyl sec-butylmalonate | This compound |

| Yield | 274–278 g (83–84%) | Not specified |

| Boiling Point (Purified) | 110–120°C / 18–20 mm Hg | Not specified |

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 3. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Step-by-Step Dialkylation of Diethyl Malonate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dialkylation of diethyl malonate is a cornerstone of malonic ester synthesis, a versatile method for the preparation of substituted carboxylic acids. This application note provides a detailed, step-by-step protocol for the sequential dialkylation of diethyl malonate. The process involves the formation of an enolate using a strong base, followed by two successive nucleophilic substitution reactions with alkyl halides. This method allows for the introduction of two different alkyl groups onto the α-carbon of the malonate ester, creating a wide range of disubstituted acetic acid derivatives after subsequent hydrolysis and decarboxylation. This document outlines the reaction mechanism, provides detailed experimental procedures, and summarizes key quantitative data for the starting material and its alkylated products.

Introduction

Malonic ester synthesis is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] The acidity of the α-protons of diethyl malonate (pKa ≈ 13) allows for easy deprotonation by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate.[2] This enolate acts as a nucleophile, readily reacting with primary or secondary alkyl halides in an SN2 reaction to yield a monoalkylated diethyl malonate.[2] A key feature of this synthesis is that the monoalkylated product still possesses one acidic α-proton, which can be removed by a base to allow for a second alkylation step, leading to a dialkylated diethyl malonate.[1][3] This step-by-step approach is crucial for the synthesis of disubstituted acetic acids with two different alkyl groups. Subsequent hydrolysis of the diester followed by decarboxylation yields the final carboxylic acid product.

Reaction Pathway and Mechanism

The overall reaction proceeds in two main stages: monoalkylation followed by a second, different alkylation.

Stage 1: Monoalkylation

-

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate.

-

First Alkylation: The enolate reacts with the first alkyl halide (R¹-X) to form a monoalkylated diethyl malonate.

Stage 2: Dialkylation

-

Second Enolate Formation: The monoalkylated diethyl malonate is treated again with a base to remove the remaining acidic α-proton.

-

Second Alkylation: The resulting enolate reacts with a second, different alkyl halide (R²-X) to yield the dialkylated product.

Quantitative Data

The physical and chemical properties of the starting material and the mono- and di-ethylated products are summarized below for easy reference and comparison.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17[4] | 199 | 1.055 | 1.413 |

| Diethyl Ethylmalonate | C₉H₁₆O₄ | 188.22[5] | 203[6] (75-77 at 5 mmHg[7]) | 1.004 | 1.416 |

| Diethyl Diethylmalonate | C₁₁H₂₀O₄ | 216.27 | 228-230[8][9] | 0.99[9] | 1.423[8] |

Typical reported yields for the mono-ethylation of diethyl malonate are around 85%, while the di-ethylation can yield approximately 75% under optimized conditions.[10] A monoalkylation with 6-chlorohexyl diethyl malonate has been reported with a yield of 78%.[11]

Experimental Protocol: Synthesis of Diethyl Ethyl-n-butylmalonate

This protocol details the step-by-step synthesis of an unsymmetrically dialkylated diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Ethyl iodide

-

n-Butyl bromide

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

5% aqueous Hydrochloric acid

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Part A: Synthesis of Diethyl Ethylmalonate (Monoalkylation)

-

Preparation of Sodium Ethoxide: In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve a calculated amount of sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring. The formation of the sodium salt of diethyl malonate may result in the formation of a white precipitate.[12]

-

First Alkylation: Add ethyl iodide (1 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux with continuous stirring for 2-3 hours. The reaction can be monitored by TLC to confirm the consumption of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator. Add water to the residue to dissolve the sodium iodide byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude diethyl ethylmalonate can be purified by vacuum distillation.

Part B: Synthesis of Diethyl Ethyl-n-butylmalonate (Dialkylation)

-

Second Enolate Formation: Prepare a fresh solution of sodium ethoxide (1 equivalent) in absolute ethanol in a separate dry flask. Add the purified diethyl ethylmalonate (1 equivalent) from Part A dropwise with stirring.

-

Second Alkylation: Add n-butyl bromide (1 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux with continuous stirring for 3-4 hours, monitoring the reaction by TLC.

-

Work-up and Purification: Follow the same work-up, extraction, washing, and drying procedures as described in steps 5-8. The final product, diethyl ethyl-n-butylmalonate, is purified by vacuum distillation.

Characterization: The identity and purity of the mono- and dialkylated products can be confirmed by:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the alkylated products by observing the chemical shifts and integration of the protons and carbons.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ester groups.

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

Caption: Workflow for the step-by-step dialkylation of diethyl malonate.

Caption: Chemical pathway for diethyl malonate dialkylation.

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Diethyl Ethylmalonate CAS 133-13-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. chembk.com [chembk.com]

- 9. DIETHYL DIETHYLMALONATE | 77-25-8 [chemicalbook.com]

- 10. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]

- 12. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

Synthesis of Diethyl sec-butylethylmalonate: An Application Note and Protocol

This document provides a detailed experimental procedure for the synthesis of diethyl sec-butylethylmalonate, a disubstituted malonic ester with applications in organic synthesis, particularly as a precursor for the preparation of various organic molecules, including barbiturates and other heterocyclic compounds. The protocol is intended for researchers, scientists, and professionals in drug development and organic chemistry.

Overview

The synthesis of this compound is achieved through a sequential dialkylation of diethyl malonate. This process involves the deprotonation of the acidic α-carbon of diethyl malonate using a strong base to form a nucleophilic enolate, followed by two successive alkylation reactions with appropriate alkyl halides. The first alkylation introduces a sec-butyl group, and the second introduces an ethyl group.

Chemical and Physical Data

A summary of the key quantitative data for the reactants and the final product is presented in Table 1.